
4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential applications in drug discovery. This compound is also known by its chemical name, GSK2330672, and has been shown to exhibit a range of biological activities that make it a promising candidate for further research.
作用機序
The exact mechanism of action of 4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide is not fully understood, but it is believed to act as a selective inhibitor of certain enzymes and receptors. For example, the compound has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a role in inflammation and immune response. Inhibition of PDE4 has been proposed as a potential therapeutic strategy for a range of inflammatory diseases.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide can exhibit a range of biochemical and physiological effects, depending on the specific target it interacts with. For example, inhibition of PDE4 by the compound has been shown to reduce inflammation in animal models of rheumatoid arthritis and asthma. The compound has also been reported to have neuroprotective effects in animal models of Parkinson's disease.
実験室実験の利点と制限
One advantage of using 4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide in lab experiments is its high potency and selectivity for certain targets. This can make it a useful tool for studying specific biological pathways and processes. However, the compound's potency can also make it difficult to work with, as small variations in concentration can have significant effects on experimental outcomes. Additionally, the compound's selectivity may limit its usefulness in certain contexts where multiple targets are involved.
将来の方向性
There are several potential future directions for research on 4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide. One area of interest is the development of more potent and selective analogs of the compound, which could have improved therapeutic potential. Another direction is the investigation of the compound's effects on other biological targets and pathways, which could expand its potential applications in drug discovery. Finally, further studies are needed to fully understand the compound's mechanism of action and how it interacts with specific targets in the body.
合成法
The synthesis of 4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide has been described in several publications. One method involves the reaction of 6-methylpyridin-2-amine with 4-bromo-1H-pyrrole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with an appropriate amide coupling reagent to yield the final product.
科学的研究の応用
4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide has been investigated for its potential applications in drug discovery, particularly in the areas of cancer, inflammation, and neurological disorders. Several studies have reported the compound's ability to inhibit the activity of specific enzymes and receptors that are involved in these disease processes.
特性
IUPAC Name |
4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c1-7-3-2-4-10(14-7)15-11(16)9-5-8(12)6-13-9/h2-6,13H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDSCOJLWWMETA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


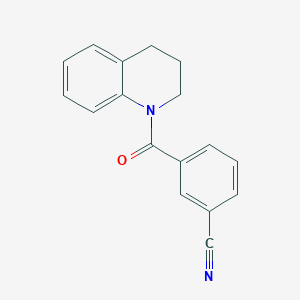
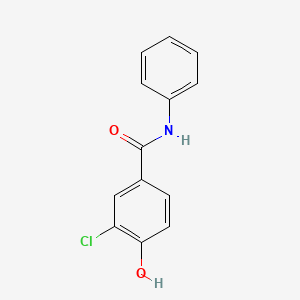
![3-[(3-Fluorophenyl)methyl]-5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione](/img/structure/B7465484.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B7465493.png)

![1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7465513.png)
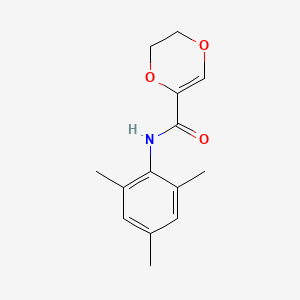


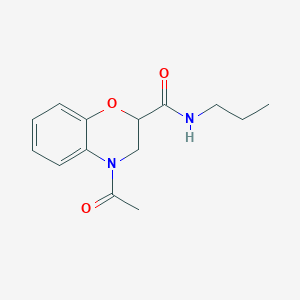
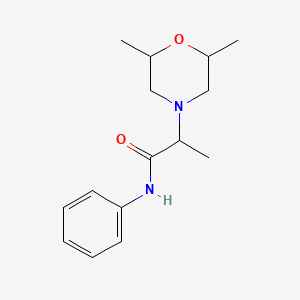

![N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7465579.png)